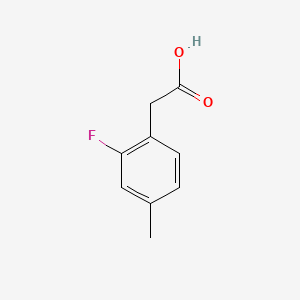

2-Fluoro-4-methylphenylacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluoro-4-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6-2-3-7(5-9(11)12)8(10)4-6/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUQBMIRVXYHIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380964 | |

| Record name | 2-Fluoro-4-methylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518070-28-5 | |

| Record name | 2-Fluoro-4-methylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518070-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-methylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Fluoro-4-methylphenylacetic Acid from m-Fluorotoluene

Abstract: This technical guide provides a detailed, in-depth exploration of a robust and efficient synthetic pathway for producing 2-Fluoro-4-methylphenylacetic acid, a valuable building block in pharmaceutical and materials science research. Starting from the readily available precursor, m-fluorotoluene, this document elucidates a two-step synthetic strategy involving a regioselective Friedel-Crafts acylation followed by a Willgerodt-Kindler reaction and subsequent hydrolysis. The guide offers a mechanistic rationale for each transformation, detailed experimental protocols, and process optimization insights, designed for researchers, chemists, and professionals in drug development.

Strategic Overview: Retrosynthetic Analysis and Pathway Selection

The synthesis of this compound from m-fluorotoluene requires the introduction of an acetic acid moiety at a specific position on the aromatic ring. The regiochemical outcome is governed by the directing effects of the existing methyl (-CH₃) and fluoro (-F) substituents.

-

Directing Effects: Both the methyl group (activating) and the fluorine atom (deactivating) are ortho, para-directors for electrophilic aromatic substitution. In m-fluorotoluene (3-fluorotoluene), these effects converge, strongly favoring substitution at the C4 (para to -CH₃, ortho to -F) and C6 (ortho to -CH₃, para to -F) positions. The target molecule requires functionalization at the C6 position of the starting material.

A retrosynthetic analysis points to two primary strategies, with the key disconnection being the C-C bond between the aromatic ring and the acetic acid side chain.

Caption: Retrosynthetic analysis for this compound.

Pathway Justification:

-

Pathway A: Friedel-Crafts Acylation → Willgerodt-Kindler Reaction: This route involves an initial Friedel-Crafts acylation to install an acetyl group, creating 2-fluoro-4-methylacetophenone. This intermediate is then converted to the target phenylacetic acid via the Willgerodt-Kindler reaction. This pathway is advantageous due to the high regioselectivity of the acylation step at the sterically accessible and electronically enriched C6 position. Furthermore, the Willgerodt-Kindler reaction is a powerful and reliable method for converting aryl ketones to their corresponding carboxylic acids.[1][2]

-

Pathway B: Chloromethylation → Cyanation → Hydrolysis: An alternative involves chloromethylation of m-fluorotoluene, followed by nucleophilic substitution with cyanide and subsequent hydrolysis of the resulting nitrile. While feasible, this route often suffers from poor regioselectivity in the initial chloromethylation step and involves highly toxic and carcinogenic reagents, making it less desirable from a safety and efficiency standpoint.

Based on its superior regiocontrol, reliability, and safety profile, this guide will focus exclusively on Pathway A .

Detailed Synthetic Protocol and Mechanistic Insights

This section provides a comprehensive, step-by-step guide for the synthesis, complete with mechanistic explanations and experimental details.

Step 1: Friedel-Crafts Acylation of m-Fluorotoluene

The first transformation is the electrophilic acylation of m-fluorotoluene with acetyl chloride, catalyzed by aluminum chloride (AlCl₃), to yield 2-fluoro-4-methylacetophenone.

Mechanism: The reaction proceeds via a classic electrophilic aromatic substitution mechanism.[3][4] The Lewis acid, AlCl₃, coordinates to the chlorine atom of acetyl chloride, generating a highly electrophilic acylium ion. The π-system of the m-fluorotoluene ring then attacks this electrophile, primarily at the C6 position, to form a resonance-stabilized carbocation (sigma complex). A subsequent deprotonation step restores the aromaticity of the ring, yielding the final ketone product. A stoichiometric amount of AlCl₃ is required because the catalyst forms a stable complex with the product ketone, rendering it inactive.[3]

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol:

| Reagent/Parameter | Molar Eq. | Quantity | Notes |

| m-Fluorotoluene | 1.0 | (Specify Amount) | Starting material |

| Acetyl Chloride (CH₃COCl) | 1.1 | (Calculate Amount) | Acylating agent |

| Aluminum Chloride (AlCl₃) | 1.2 | (Calculate Amount) | Lewis acid catalyst |

| Dichloromethane (DCM) | - | (Specify Volume) | Anhydrous solvent |

| Reaction Temperature | - | 0 °C to RT | Controlled addition |

| Work-up | - | Ice-water, HCl (aq) | Quenching and separation |

Procedure:

-

To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane (DCM).

-

Cool the suspension to 0 °C in an ice bath.

-

Add acetyl chloride (1.1 eq) dropwise to the suspension while maintaining the temperature below 5 °C. Stir for 15 minutes to allow for the formation of the acylium ion complex.

-

Add m-fluorotoluene (1.0 eq) dissolved in a small amount of anhydrous DCM dropwise via the dropping funnel over 30-45 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated HCl to decompose the aluminum chloride complex.

-

Separate the organic layer. Extract the aqueous layer with DCM (2x).

-

Combine the organic extracts, wash with saturated NaHCO₃ solution, then with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure to yield crude 2-fluoro-4-methylacetophenone, which can be purified by vacuum distillation or recrystallization.

Step 2: Willgerodt-Kindler Reaction and Hydrolysis

The intermediate ketone is converted to the final phenylacetic acid product via the Willgerodt-Kindler reaction, which forms a thiomorpholide intermediate, followed by hydrolysis.[2][5] This reaction uniquely achieves both oxidation of the methyl ketone and migration of the carbonyl function to the terminal carbon.

Mechanism: The reaction begins with the formation of an enamine from the ketone and morpholine.[2] This enamine then attacks elemental sulfur. A series of rearrangements and subsequent attacks by the amine lead to the formation of a thioamide, specifically 2-(2-fluoro-4-methylphenyl)ethanethioyl)morpholine.[2] This stable intermediate is then subjected to vigorous hydrolysis under basic or acidic conditions to yield the final carboxylic acid. A phase-transfer catalyst (PTC) can be employed during hydrolysis to dramatically decrease reaction times and improve yields.[6][7]

Caption: Workflow for the Willgerodt-Kindler Reaction.

Experimental Protocol:

| Reagent/Parameter | Molar Eq. | Quantity | Notes |

| 2-Fluoro-4-methylacetophenone | 1.0 | (Specify Amount) | Starting intermediate |

| Sulfur (S₈) | 2.0 | (Calculate Amount) | Reagent |

| Morpholine | 3.0 | (Calculate Amount) | Amine and solvent |

| Sodium Hydroxide (NaOH) | (Excess) | (Specify Amount) | For hydrolysis |

| Phase-Transfer Catalyst (e.g., TEBA) | 0.05 | (Calculate Amount) | Optional, for hydrolysis |

Procedure:

-

Thioamide Formation: In a round-bottom flask fitted with a reflux condenser, combine 2-fluoro-4-methylacetophenone (1.0 eq), elemental sulfur (2.0 eq), and morpholine (3.0 eq).[6]

-

Heat the mixture to reflux (approx. 120-130 °C) and maintain for 8-12 hours. The reaction progress can be monitored by TLC.

-

Hydrolysis: After cooling the reaction mixture, add a 20% aqueous solution of sodium hydroxide (NaOH) and a phase-transfer catalyst such as triethylbenzylammonium chloride (TEBA) (0.05 eq).[5][6]

-

Heat the mixture to 100 °C and reflux for another 6-8 hours until the hydrolysis of the thiomorpholide is complete (monitored by TLC).

-

Cool the mixture to room temperature and dilute with water.

-

Wash the aqueous solution with a nonpolar solvent like toluene or ethyl acetate to remove any unreacted starting material and neutral byproducts.

-

Carefully acidify the aqueous layer with cold, concentrated HCl to a pH of ~2. The this compound will precipitate as a solid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene-heptane).

Conclusion

The synthesis of this compound from m-fluorotoluene is efficiently achieved through a two-step sequence involving Friedel-Crafts acylation and a subsequent Willgerodt-Kindler reaction. This pathway demonstrates excellent regioselectivity in the initial acylation step and leverages the robust and reliable nature of the Willgerodt-Kindler transformation. The protocols described herein are scalable and utilize well-established chemical principles, providing a practical and effective method for researchers and drug development professionals to access this important chemical intermediate.

References

- The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. Rhodium Drug Chemistry Archive.

- Willgerodt-Kindler Reaction. SynArchive.

- Willgerodt rearrangement. Wikipedia.

- A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Sciencemadness.org.

- Third Component Sulfur (Willgerodt–Kindler Reaction). Thieme E-Books.

- Technical Support Center: Optimizing Friedel-Crafts Acylation of Fluorin

- Friedel–Crafts reaction. Wikipedia.

- Friedel–Crafts Acyl

- EAS Reactions (3)

- Friedel-Crafts Acyl

Sources

- 1. synarchive.com [synarchive.com]

- 2. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]

- 6. sciencemadness.org [sciencemadness.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-4-methylphenylacetic Acid

Introduction

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. Fluorinated organic compounds, in particular, have garnered significant attention due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased lipophilicity, and altered acidity, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2][3][4] This guide provides a comprehensive technical overview of the physicochemical properties of 2-Fluoro-4-methylphenylacetic acid (CAS No. 518070-28-5), a key building block in the synthesis of various biologically active molecules.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's structural and chemical characteristics, supported by established experimental protocols and relevant scientific context. We will delve into its spectral properties, thermal behavior, and acidity, providing both theoretical understanding and practical methodologies for its analysis.

Chemical Identity and Core Properties

This compound is a substituted phenylacetic acid derivative. The presence of a fluorine atom at the ortho position and a methyl group at the para position of the phenyl ring significantly influences its electronic and steric properties.

| Property | Value | Source(s) |

| Chemical Name | 2-(2-Fluoro-4-methylphenyl)acetic acid | [5][6] |

| CAS Number | 518070-28-5 | [5][7][8][9] |

| Molecular Formula | C₉H₉FO₂ | [5][6][9] |

| Molecular Weight | 168.16 g/mol | [6][9] |

| Predicted Density | 1.224 g/cm³ | [6] |

| Predicted Boiling Point | 277.4 °C at 760 mmHg | [6] |

| Predicted pKa | 4.11 ± 0.10 | ChemAxon |

Note: Some physical properties are predicted values from computational models and should be confirmed by experimental data.

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid moiety, and the methyl protons. The fluorine atom will cause splitting of the adjacent aromatic proton signals.

-

Aromatic Protons (Ar-H): Expected to appear in the range of 6.8-7.5 ppm. The proton ortho to the fluorine will likely be a doublet of doublets due to coupling with the fluorine and the neighboring proton.

-

Methylene Protons (-CH₂-): A singlet is expected around 3.6 ppm.

-

Methyl Protons (-CH₃): A singlet is expected around 2.3 ppm.

-

Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift, typically >10 ppm, which may not always be observed depending on the solvent and concentration.

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments.

-

Carbonyl Carbon (C=O): Expected in the range of 170-180 ppm.

-

Aromatic Carbons (Ar-C): Expected in the range of 110-165 ppm. The carbon directly bonded to the fluorine atom will show a large one-bond C-F coupling constant.

-

Methylene Carbon (-CH₂-): Expected around 40-45 ppm.

-

Methyl Carbon (-CH₃): Expected around 20-25 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 3300-2500 | Strong, Broad |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C-H Stretch (Aliphatic) | 3000-2850 | Medium |

| C=O Stretch (Carboxylic Acid) | 1710-1680 | Strong |

| C=C Stretch (Aromatic) | 1600-1450 | Medium |

| C-F Stretch | 1250-1000 | Strong |

The broad O-H stretch is a hallmark of the carboxylic acid dimer formed through hydrogen bonding. The strong carbonyl absorption is also a key diagnostic peak.[10][11][12][13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (168.16).

Expected Fragmentation Pattern:

-

Loss of -COOH (m/z 45): A significant fragment at m/z 123, corresponding to the 2-fluoro-4-methylbenzyl cation.

-

Loss of H₂O (m/z 18): A peak at m/z 150, particularly if fragmentation occurs from the protonated molecular ion.

-

Decarboxylation (-CO₂): Loss of carbon dioxide (m/z 44) to give a fragment at m/z 124.

Thermal Properties and Solubility

Melting Point

The melting point is a critical indicator of purity. While an experimentally determined melting point for this compound is not widely published, a closely related isomer, 4-Fluoro-2-methylphenylacetic acid (CAS 407640-40-8), has a reported melting point of 96-99 °C.[14] It is anticipated that this compound will have a similar, though not identical, melting range.

Solubility

Qualitative assessments suggest that phenylacetic acid derivatives are generally soluble in polar organic solvents and have limited solubility in water.

| Solvent | Predicted/Expected Solubility |

| Water | Slightly soluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| Acetone | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Chloroform | Soluble |

| Toluene | Moderately soluble |

| Hexane | Sparingly soluble |

Note: These are general expectations. For precise applications, experimental determination of solubility is required.

Acidity (pKa)

The acidity of the carboxylic acid group is a key determinant of the molecule's behavior in biological systems. The predicted pKa of approximately 4.11 suggests that at physiological pH (around 7.4), this compound will exist predominantly in its deprotonated, carboxylate form.

Experimental Protocols

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is identified as the onset temperature of the endothermic melting peak.

Methodology:

-

Calibrate the DSC instrument using certified standards (e.g., indium).

-

Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

-

Crimp the pan to ensure good thermal contact.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature.

-

Determine the onset temperature of the melting endotherm from the resulting thermogram.

Caption: Workflow for Melting Point Determination by DSC.

Determination of pKa by Potentiometric Titration

Principle: The pKa is determined by titrating a solution of the weak acid with a strong base and monitoring the pH. The pKa is equal to the pH at the half-equivalence point.

Methodology:

-

Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent mixture (e.g., water/methanol) if solubility in water is low.

-

Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Record the pH after each addition of titrant, allowing the reading to stabilize.

-

Continue the titration past the equivalence point (the point of steepest pH change).

-

Plot the pH versus the volume of titrant added.

-

Determine the equivalence point volume from the first or second derivative of the titration curve.

-

The pH at half the equivalence point volume is the pKa of the acid.

Applications in Drug Development and Biological Context

Phenylacetic acid derivatives are precursors to many non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation, pain, and fever.[15][16][17][18] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[19] Selective inhibition of COX-2 is a major goal in the development of safer NSAIDs with reduced gastrointestinal side effects.[18]

The incorporation of fluorine into the phenylacetic acid scaffold can enhance the binding affinity and selectivity for COX enzymes.[1]

Cyclooxygenase (COX) Signaling Pathway

The following diagram illustrates the general pathway for prostaglandin synthesis and the point of inhibition by NSAIDs.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Organocatalyzed Atom Transfer Radical (Co)Polymerization of Fluorinated and POSS-Containing Methacrylates: Synthesis and Properties of Linear and Star-Shaped (Co)Polymers | MDPI [mdpi.com]

- 4. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (2-Fluoro-4-methylphenyl)acetic acid, AldrichCPR Sigma-Aldrich [sigmaaldrich.com]

- 6. m.globalchemmall.com [m.globalchemmall.com]

- 7. 518070-28-5|this compound|BLD Pharm [bldpharm.com]

- 8. 518070-28-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 9. This compound,518070-28-5-FDC Chemical-FDC Chemical [fdc-chemical.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. IR Absorption Table [webspectra.chem.ucla.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. 4-Fluoro-2-methylphenylacetic acid, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 15. Cyclooxygenases as the principal targets for the actions of NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cyclooxygenase - Wikipedia [en.wikipedia.org]

- 18. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. gpnotebook.com [gpnotebook.com]

An In-Depth Technical Guide to 2-Fluoro-4-methylphenylacetic Acid (CAS 518070-28-5)

Introduction and Strategic Importance

2-Fluoro-4-methylphenylacetic acid, identified by CAS Number 518070-28-5, is a specialized aromatic carboxylic acid. As a member of the phenylacetic acid family, it serves as a crucial and versatile intermediate in advanced organic synthesis. The strategic incorporation of a fluorine atom and a methyl group onto the phenyl ring imparts unique electronic and steric properties. These modifications are highly sought after in the design of complex target molecules, influencing factors such as metabolic stability, binding affinity, and lipophilicity.

This guide provides a comprehensive technical overview of this compound, moving beyond basic data to explore its synthesis, potential applications, and the scientific rationale behind its use in modern research and development, particularly within the pharmaceutical and agrochemical sectors.

Physicochemical and Structural Characteristics

The identity and purity of a chemical intermediate are paramount. While Sigma-Aldrich notes that they do not collect analytical data for this specific product as it is part of a collection for early discovery researchers, its fundamental properties can be compiled from various chemical suppliers and databases. The buyer assumes responsibility for confirming the product's identity and purity upon receipt.

Table 1: Core Properties of this compound

| Property | Value | Source |

| CAS Number | 518070-28-5 | [1][2][3][4] |

| Molecular Formula | C₉H₉FO₂ | [1][4][5] |

| Molecular Weight | 168.17 g/mol | [1][4] |

| IUPAC Name | 2-(2-Fluoro-4-methylphenyl)acetic acid | [1] |

| Synonyms | 2-Fluoro-4-methylbenzeneacetic acid | |

| Appearance | Solid (form may vary) | |

| Storage | Sealed in dry, Room Temperature | [1] |

| SMILES String | Fc1c(ccc(c1)C)CC(=O)O | |

| InChI Key | JAUQBMIRVXYHIV-UHFFFAOYSA-N | [5] |

Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are essential for the unambiguous confirmation of the compound's structure and purity. Such data are often available through specialized chemical databases.[6]

Synthetic Pathways and Methodologies

While specific peer-reviewed synthetic procedures for this compound are not extensively documented in readily available literature, a logical and efficient pathway can be constructed based on established organic chemistry principles and synthetic routes for analogous phenylacetic acids. A common and effective strategy involves a multi-step synthesis starting from a commercially available precursor, such as 2-fluoro-4-methylaniline.

Proposed Synthetic Workflow

The following protocol describes a robust, three-step synthesis from 2-fluoro-4-methylaniline. The causality for each step is explained to provide insight into the experimental design.

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Diazotization and Sandmeyer Cyanation

-

Rationale: The primary amine of 2-fluoro-4-methylaniline is converted into a versatile diazonium salt. This is performed at 0-5 °C because diazonium salts are thermally unstable and can decompose violently at higher temperatures. The subsequent Sandmeyer reaction with copper(I) cyanide is a classic and reliable method for introducing a nitrile group onto an aromatic ring.

-

Procedure: a. Dissolve 2-fluoro-4-methylaniline in aqueous HCl. b. Cool the solution to 0-5 °C in an ice-salt bath. c. Add a solution of sodium nitrite (NaNO₂) dropwise, maintaining the low temperature to form the diazonium salt. d. In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN). e. Slowly add the cold diazonium salt solution to the cyanide solution. An exothermic reaction will occur, yielding 2-fluoro-4-methylbenzonitrile. f. Extract the product with an organic solvent, wash, dry, and purify (e.g., by distillation or chromatography).

Step 2: Hydrolysis of the Nitrile

-

Rationale: The nitrile group is robust and requires harsh conditions for hydrolysis. Strong acid (like sulfuric acid) and heat are used to drive the reaction to completion, converting the nitrile into a carboxylic acid.

-

Procedure: a. Reflux the 2-fluoro-4-methylbenzonitrile from Step 1 in an aqueous solution of concentrated sulfuric acid. b. Monitor the reaction until completion (e.g., by TLC). c. Cool the mixture and pour it over ice to precipitate the product, 2-fluoro-4-methylbenzoic acid. d. Filter, wash with cold water, and dry the solid product.

Step 3: Chain Homologation

-

Rationale: To extend the carboxylic acid by one methylene (-CH₂-) group, a homologation sequence like the Arndt-Eistert reaction is employed. First, the carboxylic acid is converted to a more reactive acyl chloride using thionyl chloride (SOCl₂). The acyl chloride then reacts with diazomethane to form a diazoketone, which undergoes a silver-catalyzed Wolff rearrangement in the presence of water to yield the desired phenylacetic acid.

-

Procedure: a. Gently reflux 2-fluoro-4-methylbenzoic acid with an excess of thionyl chloride to form 2-fluoro-4-methylbenzoyl chloride. Distill off the excess SOCl₂. b. Dissolve the resulting acyl chloride in an inert solvent (e.g., ether) and react it carefully with diazomethane to form the intermediate diazoketone. (Caution: Diazomethane is toxic and explosive). c. Treat the diazoketone with a catalyst (e.g., silver oxide, Ag₂O) in the presence of water. d. The Wolff rearrangement will yield this compound. e. Purify the final product, typically by recrystallization.

Applications in Research and Development

This compound is not typically an end-product but rather a high-value building block. Its structure is strategically designed for incorporation into larger, more complex molecules with specific functional properties.

Caption: Role of the title compound as a key intermediate in R&D.

-

Pharmaceutical Development : Phenylacetic acid derivatives are foundational scaffolds for many drugs. The related compound 4-Fluorophenylacetic acid is a known intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.[7] The fluorine atom can enhance potency and improve pharmacokinetic profiles by blocking metabolic oxidation sites. Research into derivatives of loxoprofen, an NSAID, has involved similar fluorinated phenylpropanoic acids to reduce gastric side effects.[8] It is highly probable that this compound is utilized in analogous research to develop novel anti-inflammatory, analgesic, or other bioactive molecules.[7]

-

Agrochemical Innovation : The precursor, 2-fluoro-4-methylaniline, is explicitly cited as a versatile platform for developing new herbicides, insecticides, and fungicides.[9] The presence of fluorine in agrochemicals can increase their efficacy and biological activity.[9] Therefore, this compound serves as a logical downstream intermediate for creating advanced crop protection agents.[7][9]

-

Materials Science and Specialty Chemicals : This intermediate can also be used in the synthesis of advanced polymers and materials where specific thermal or chemical resistance properties are required.[7] Its reactive carboxylic acid group allows for its incorporation into polymer backbones or as a functional side chain.

Safety, Handling, and Storage

A specific, verified Safety Data Sheet (SDS) for CAS 518070-28-5 must be consulted prior to handling. However, based on the GHS classifications for structurally similar compounds like 2-(4-Fluoro-2-methylphenyl)acetic acid and other phenylacetic acids, the following hazards should be anticipated[10][11]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Inspect gloves prior to use.[12]

-

Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved particulate respirator.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[13]

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1][14]

-

Keep away from incompatible materials, such as strong oxidizing agents.[14]

Conclusion

This compound (CAS 518070-28-5) is a specialized chemical intermediate of significant value to the research and development community. Its utility is not as a final product but as a precisely functionalized building block for creating novel pharmaceuticals, advanced agrochemicals, and specialty materials. Understanding its physicochemical properties, plausible synthetic routes, and potential applications allows scientists to leverage its unique structure to drive innovation in their respective fields. Adherence to strict safety protocols is mandatory when handling this and all laboratory chemicals.

References

- GlobalChemMall. This compound.

- Sigma-Aldrich. (2-Fluoro-4-methylphenyl)acetic acid AldrichCPR.

- PubChem. 2-(4-Fluoro-2-methylphenyl)acetic acid | C9H9FO2 | CID 5016950.

- CHIRALEN. This compound.

- PubChem. This compound | C9H9FO2 | CID 2778479.

- Sigma-Aldrich. CAS 518070-28-5.

- Matrix Scientific. 518070-28-5 Cas No. | this compound.

- ChemicalBook. This compound(518070-28-5) 1H NMR spectrum.

- PubChem. 2-Fluoro-4-(trifluoromethyl)phenylacetic acid | C9H6F4O2 | CID 3863567.

- Sigma-Aldrich.

- Sigma-Aldrich.

- Thermo Scientific. 4-Fluoro-2-methylphenylacetic acid, 97%.

- Yuhan Pharmaceutical. This compound.

- Capot Chemical. MSDS of 2-Fluoro-4-hydroxyphenylacetic acid.

- Santa Cruz Biotechnology. This compound | CAS 518070-28-5.

- PubMed. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities.

- NINGBO INNO PHARMCHEM CO.,LTD.. The Impact of 2-Fluoro-4-methylaniline in Agrochemical and Specialty Chemical Synthesis.

- Chem-Impex. 4-Fluorophenylacetic acid.

Sources

- 1. chiralen.com [chiralen.com]

- 2. CAS 518070-28-5 | Sigma-Aldrich [sigmaaldrich.com]

- 3. 518070-28-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C9H9FO2 | CID 2778479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound(518070-28-5) 1H NMR [m.chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. 2-(4-Fluoro-2-methylphenyl)acetic acid | C9H9FO2 | CID 5016950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Fluoro-4-(trifluoromethyl)phenylacetic acid | C9H6F4O2 | CID 3863567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. capotchem.com [capotchem.com]

- 13. dept.harpercollege.edu [dept.harpercollege.edu]

- 14. 4-Fluoro-2-methylphenylacetic acid, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

The Strategic Reactivity of the Fluorine Substituent in 2-Fluoro-4-methylphenylacetic Acid: A Technical Guide for Drug Development Professionals

Introduction: The Understated Power of a Single Fluorine Atom

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become an indispensable tool for medicinal chemists. The unique electronic properties of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, affecting parameters such as metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2][3][4][5] This guide focuses on a specific, yet illustrative example: 2-Fluoro-4-methylphenylacetic acid. By examining the reactivity of the fluorine substituent in this molecule, we can elucidate the fundamental principles that govern its chemical behavior and, by extension, its potential as a versatile building block in the synthesis of novel therapeutic agents.

This document will provide an in-depth analysis of the factors controlling the reactivity of the C-F bond in this compound, with a particular focus on nucleophilic aromatic substitution (SNAr). We will explore the interplay of electronic and steric effects, present detailed experimental protocols for the modification of this moiety, and offer insights into the practical application of these reactions in a drug development context.

Electronic and Steric Landscape: Deconstructing the Reactivity of the C-F Bond

The reactivity of the fluorine atom in this compound is not an intrinsic property of the atom itself but is instead dictated by the electronic environment of the aromatic ring. The substituents on the ring, namely the methyl (-CH₃) and the acetic acid (-CH₂COOH) groups, play a crucial role in modulating the electron density of the carbon atom to which the fluorine is attached (the ipso-carbon).

The Interplay of Inductive and Resonance Effects:

Halogens, including fluorine, exert two opposing electronic effects on an aromatic ring: a strong -I (inductive) effect and a weaker +M (mesomeric or resonance) effect.

-

Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the aromatic ring through the sigma bond. This effect is strongest at the ortho position and diminishes with distance.[6][7]

-

Resonance Effect (+M): The lone pairs on the fluorine atom can be delocalized into the π-system of the benzene ring, donating electron density. This effect is most pronounced at the ortho and para positions.[6][7]

In the case of fluorine, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic aromatic substitution. However, for nucleophilic aromatic substitution (SNAr), this electron withdrawal is activating.

Influence of the Methyl and Acetic Acid Groups:

The other substituents on the ring further modulate this electronic landscape:

-

Methyl Group (-CH₃): Located at the para position relative to the fluorine, the methyl group is a weak electron-donating group through hyperconjugation and a weak inductive effect. This slightly increases the electron density of the ring, which can have a minor deactivating effect on SNAr.

-

Acetic Acid Group (-CH₂COOH): The acetic acid moiety, situated meta to the fluorine, is an electron-withdrawing group, primarily through its inductive effect. This withdrawal of electron density from the ring enhances its electrophilicity and thus activates it towards nucleophilic attack.

The net result of these competing electronic influences is a phenyl ring that is sufficiently electron-deficient to undergo nucleophilic aromatic substitution at the fluorine-bearing carbon, albeit under specific reaction conditions. The ortho position of the fluorine to the acetic acid side chain also introduces potential steric considerations for incoming nucleophiles.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Molecular Diversity

The most significant reaction pathway for the fluorine substituent in this compound is nucleophilic aromatic substitution (SNAr). This reaction allows for the direct replacement of the fluorine atom with a variety of nucleophiles, providing a powerful tool for the synthesis of diverse derivatives.

The SNAr Mechanism:

The classical SNAr mechanism is a two-step process:

-

Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups ortho and/or para to the leaving group is crucial for stabilizing this intermediate.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion.

Interestingly, recent computational and experimental studies suggest that many SNAr reactions, particularly with less-activated systems, may proceed through a concerted mechanism where bond formation and bond cleavage occur in a single transition state.

A key feature of SNAr is the counterintuitive reactivity of halogens as leaving groups: F > Cl > Br > I. This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the strong electron-withdrawing inductive effect of fluorine, rather than the C-F bond cleavage.[8]

Diagram: Generalized SNAr Mechanism

Caption: Generalized workflow for the SNAr reaction.

Experimental Protocols for SNAr Reactions

The following protocols are representative examples of how the fluorine substituent in this compound can be displaced by common nucleophiles. These are generalized procedures and may require optimization for specific substrates and scales.

Protocol 1: Synthesis of an Aryl Ether Derivative

This protocol describes the synthesis of 2-(4-methyl-2-phenoxyphenyl)acetic acid via a Williamson-type ether synthesis, which is a specific application of the SNAr reaction.

Materials:

-

This compound

-

Phenol

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in DMF, add phenol (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Acidify the aqueous solution to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of an Aniline Derivative

This protocol outlines the synthesis of 2-(4-methyl-2-(phenylamino)phenyl)acetic acid.

Materials:

-

This compound

-

Aniline

-

Potassium tert-butoxide (t-BuOK)

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and aniline (1.5 eq) in DMSO.

-

Add potassium tert-butoxide (2.5 eq) portion-wise at room temperature.

-

Heat the reaction mixture to 80-100 °C and stir for 8-16 hours. Monitor the reaction by TLC or LC-MS.

-

Cool the mixture to room temperature and dilute with water.

-

Carefully acidify with 1 M HCl to pH 5-6.

-

Extract the product with DCM (3 x 50 mL).

-

Combine the organic layers, wash with saturated aqueous NH₄Cl, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash chromatography.

Diagram: Experimental Workflow for SNAr

Caption: A typical experimental workflow for SNAr reactions.

Quantitative Data and Reaction Scope

The success and efficiency of the SNAr reaction on this compound are highly dependent on the nucleophile, base, solvent, and temperature. The following table provides a qualitative summary of expected reactivity with different classes of nucleophiles.

| Nucleophile Class | Example Nucleophile | Expected Reactivity | Typical Base | Typical Solvent |

| Alcohols/Phenols | Phenol, Methanol | Moderate to Good | K₂CO₃, NaH | DMF, DMSO |

| Amines | Aniline, Morpholine | Good to Excellent | t-BuOK, K₂CO₃ | DMSO, NMP |

| Thiols | Thiophenol | Excellent | K₂CO₃, Cs₂CO₃ | DMF, DMAc |

Note: The acetic acid moiety may be deprotonated under basic conditions, potentially influencing the solubility and reactivity of the starting material. In some cases, protection of the carboxylic acid as an ester may be beneficial.

Conclusion and Future Perspectives

This compound represents a valuable scaffold in medicinal chemistry, with the fluorine substituent serving as a key handle for synthetic diversification. The principles of nucleophilic aromatic substitution provide a reliable and versatile strategy for the displacement of this fluorine atom with a wide range of nucleophiles. A thorough understanding of the electronic effects of the ring substituents is paramount for predicting reactivity and optimizing reaction conditions. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to leverage the unique reactivity of this and similar fluorinated building blocks in the design and synthesis of next-generation therapeutics.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

-

Prakash, G. K. S., & Yudin, A. K. (2014). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 114(5), 2679–2740. [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Hartwig, J. F. (2010).

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.

- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

- Carroll, F. A. (2010). Perspectives on Structure and Mechanism in Organic Chemistry (2nd ed.). Wiley.

- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. 518070-28-5|this compound|BLD Pharm [bldpharm.com]

- 8. vapourtec.com [vapourtec.com]

Potential biological activities of 2-Fluoro-4-methylphenylacetic acid

An In-Depth Technical Guide to the Potential Biological Activities of 2-Fluoro-4-methylphenylacetic Acid

Abstract

This compound is a halogenated derivative of phenylacetic acid, a scaffold of significant interest in medicinal chemistry. Phenylacetic acid derivatives are recognized as a crucial class of organic compounds that form the basis for numerous pharmaceutical agents, including several nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac and ibuprofen.[1][2] This technical guide provides a comprehensive overview of the potential biological activities of this compound, grounded in the established pharmacology of related compounds.[3][4] It outlines a structured, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) compliant framework for researchers and drug development professionals to investigate its therapeutic promise. This document details hypothesized mechanisms of action, provides robust, step-by-step experimental protocols for in vitro and in vivo validation, and offers insights into potential structure-activity relationships.

Introduction: The Phenylacetic Acid Scaffold in Drug Discovery

Phenylacetic acid and its derivatives are foundational building blocks in the synthesis of a wide array of pharmaceuticals.[1] The core structure offers a versatile template for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The most prominent therapeutic application of this class is in the management of pain and inflammation. NSAIDs derived from phenylacetic acid, such as diclofenac, are widely used for their potent anti-inflammatory, analgesic, and antipyretic effects.[2]

This compound (Figure 1) is a specific analogue featuring a fluorine atom at the 2-position and a methyl group at the 4-position of the phenyl ring. The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate electronic properties. This guide will explore the hypothesis that these substitutions may confer favorable biological activities, particularly in the context of inflammation and pain.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Hypothesized Biological Activities and Mechanism of Action

Based on the extensive literature on phenylacetic acid derivatives, the primary hypothesized biological activities for this compound are:

-

Anti-inflammatory Activity

-

Analgesic Activity

-

Antipyretic Activity

The most probable mechanism underlying these effects is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[5]

The Cyclooxygenase (COX) Pathway

COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.

-

COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.

-

COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by cytokines and other inflammatory stimuli.

The therapeutic effects of most NSAIDs are derived from the inhibition of COX-2, while the common side effects, such as gastrointestinal distress, are linked to the inhibition of COX-1.[6] Therefore, a key aspect of investigating this compound will be to determine its potency and selectivity for these two isoforms.

Caption: The Arachidonic Acid and Cyclooxygenase (COX) Signaling Pathway.

In Vitro Evaluation: A Step-by-Step Guide

To assess the potential anti-inflammatory activity of this compound, a series of in vitro assays should be performed. The primary objective is to determine its inhibitory activity against COX-1 and COX-2.

Experimental Workflow for In Vitro COX Inhibition Assays

Caption: Workflow for determining COX-1/COX-2 inhibitory activity.

Detailed Protocol: COX Inhibitor Screening Assay (Colorimetric)

This protocol is a self-validating system for determining the potency of the test compound.

Objective: To determine the concentration of this compound required to inhibit 50% of COX-1 and COX-2 activity (IC50).

Materials:

-

COX-1 and COX-2 enzymes (human or ovine recombinant)

-

Arachidonic acid (substrate)

-

Colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

Heme

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

96-well microplate

-

Microplate reader

-

This compound (test compound)

-

Celecoxib (selective COX-2 inhibitor control)

-

SC-560 (selective COX-1 inhibitor control)

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to test a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

-

Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes in the assay buffer containing heme.

-

Assay Setup: In a 96-well plate, add the following to each well in duplicate:

-

150 µL of assay buffer

-

10 µL of heme

-

10 µL of the diluted enzyme (COX-1 or COX-2)

-

10 µL of the test compound dilution or control (DMSO for vehicle control).

-

-

Incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 10 µL of arachidonic acid and 10 µL of the colorimetric probe (TMPD) to each well to start the reaction.

-

Measurement: Immediately read the absorbance at 590 nm every minute for 10 minutes using a microplate reader. The rate of change in absorbance is proportional to the COX activity.

-

Data Analysis:

-

Calculate the rate of reaction for each concentration.

-

Determine the percent inhibition relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

In Vivo Evaluation: Assessing Therapeutic Potential

Positive in vitro results should be followed by in vivo studies in animal models to assess the anti-inflammatory, analgesic, and antipyretic properties of this compound.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)

This is a standard model for evaluating acute inflammation.

-

Acclimatization: Acclimatize male Wistar rats for one week.

-

Dosing: Administer this compound orally at various doses. A vehicle control group and a positive control group (e.g., indomethacin) should be included.

-

Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

-

Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.

Acetic Acid-Induced Writhing in Mice (Analgesic)

This model assesses peripheral analgesic activity.

-

Acclimatization: Acclimatize male Swiss albino mice for one week.

-

Dosing: Administer the test compound orally.

-

Induction: 30 minutes after dosing, inject 0.6% acetic acid solution intraperitoneally.

-

Observation: Five minutes after the injection, count the number of writhes (abdominal constrictions) for each mouse over a 10-minute period.

-

Analysis: Calculate the percentage protection from writhing for each group compared to the vehicle control.

Data Presentation and Interpretation

The quantitative data from these experiments should be summarized in a clear and concise table for easy comparison.

Table 1: Hypothetical In Vitro and In Vivo Activity Profile

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Paw Edema Inhibition (%) @ 3h (Dose) | Writhing Inhibition (%) (Dose) |

| This compound | 15.2 | 1.8 | 8.4 | 55% (10 mg/kg) | 62% (10 mg/kg) |

| Indomethacin (Control) | 0.1 | 1.5 | 0.07 | 65% (5 mg/kg) | 75% (5 mg/kg) |

| Celecoxib (Control) | >100 | 0.05 | >2000 | 60% (10 mg/kg) | 50% (10 mg/kg) |

This is a hypothetical data table for illustrative purposes.

A selectivity index greater than 1 suggests a preference for COX-2 inhibition, which is a desirable trait for reducing gastrointestinal side effects.

Conclusion and Future Directions

This compound represents a promising candidate for investigation as a novel anti-inflammatory and analgesic agent. Its structural similarity to known NSAIDs provides a strong rationale for the proposed biological activities. The experimental framework detailed in this guide offers a comprehensive and scientifically rigorous approach to validating its therapeutic potential.

Future research should focus on:

-

Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

Toxicology Studies: Assessing the acute and chronic toxicity to establish a safety profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing related analogues to optimize potency and selectivity.

This in-depth guide serves as a foundational resource for researchers and drug development professionals to unlock the potential of this compound and contribute to the development of next-generation anti-inflammatory therapies.

References

-

Title: Phenylacetic Acid Derivatives Overview Source: PDF on Scribd URL: [Link]

- Source: Google Patents (US4461912A)

-

Title: [Nonsteroidal anti-inflammatory agents. 19. Synthesis and activity of stereomeric phenylacetic homologues] Source: PubMed URL: [Link]

-

Title: Phenylacetic acid derivative: Significance and symbolism Source: ScienceDirect URL: [Link]

-

Title: this compound | C9H9FO2 Source: PubChem URL: [Link]

-

Title: Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities Source: PubMed URL: [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. Phenylacetic acid derivative: Significance and symbolism [wisdomlib.org]

- 3. US4461912A - Phenylacetic acid derivatives, their preparation and compositions containing them - Google Patents [patents.google.com]

- 4. [Nonsteroidal anti-inflammatory agents. 19. Synthesis and activity of stereomeric phenylacetic homologues] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Fluoro-alpha-methyl-4-biphenylacetic acid, 99% 25 g | Request for Quote [thermofisher.com]

- 6. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of 2-Fluoro-4-methylphenylacetic Acid in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-4-methylphenylacetic acid, a structurally distinct aromatic carboxylic acid, has emerged as a valuable and versatile building block in the landscape of organic synthesis. The strategic placement of a fluorine atom and a methyl group on the phenyl ring imparts unique electronic and steric properties, influencing the reactivity of the carboxylic acid moiety and the overall pharmacological profile of its derivatives. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a particular focus on its role in the development of novel therapeutics. Detailed experimental protocols, mechanistic insights, and a discussion of contemporary catalytic methods are presented to equip researchers with the practical knowledge required to effectively utilize this important synthetic intermediate.

Introduction: The Significance of Fluorinated Phenylacetic Acids

Phenylacetic acid and its derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of fluorine into organic molecules is a well-established strategy to enhance a compound's metabolic stability, binding affinity, and pharmacokinetic profile.[2] this compound capitalizes on these benefits, offering a unique combination of lipophilicity and electronic modulation that makes it a sought-after intermediate in drug discovery programs.[2] This guide will delve into the practical aspects of working with this building block, from its synthesis to its application in the construction of complex molecular architectures.

Synthesis of this compound: A Practical Approach

The efficient synthesis of this compound is crucial for its widespread application. Two principal and reliable routes are the Willgerodt-Kindler reaction starting from the corresponding acetophenone, and the hydrolysis of 2-fluoro-4-methylbenzyl cyanide.

The Willgerodt-Kindler Reaction: A Robust One-Pot Transformation

The Willgerodt-Kindler reaction provides a powerful method for converting aryl ketones into the corresponding thioamides, which can then be hydrolyzed to the desired carboxylic acid.[3][4] This one-pot process is known for its reliability and tolerance to various functional groups.

Reaction Scheme:

Caption: Willgerodt-Kindler reaction pathway to this compound.

Detailed Experimental Protocol (Adapted from a general procedure for fluorinated acetophenones): [3]

Step 1: Thioamide Formation

-

In a round-bottom flask equipped with a reflux condenser, combine 2-fluoro-4-methylacetophenone (1 equivalent), elemental sulfur (2 equivalents), and morpholine (3 equivalents).

-

Heat the mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold water.

-

Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with dilute hydrochloric acid and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude thioamide.

Step 2: Hydrolysis to the Carboxylic Acid

-

To the crude thioamide in a round-bottom flask, add a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 8-12 hours, or until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2.

-

The carboxylic acid will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to afford this compound.

Causality Behind Experimental Choices:

-

Morpholine: Acts as both a reactant and a solvent in the initial step, facilitating the formation of the enamine intermediate.

-

Sulfur: The key reagent that introduces the sulfur atom, leading to the thioamide.

-

Reflux Conditions: Provide the necessary thermal energy to overcome the activation barrier for the rearrangement reaction.

-

Acidic Workup: In the hydrolysis step, acidification is crucial to protonate the carboxylate salt and precipitate the desired carboxylic acid.

Hydrolysis of 2-Fluoro-4-methylbenzyl Cyanide

An alternative and widely used method for the synthesis of phenylacetic acids is the hydrolysis of the corresponding benzyl cyanide.[5] This can be achieved under either acidic or basic conditions.[6]

Reaction Scheme:

Caption: Synthesis of this compound via nitrile hydrolysis.

Detailed Experimental Protocol (General Procedure): [5][6]

-

In a round-bottom flask fitted with a reflux condenser, place 2-fluoro-4-methylbenzyl cyanide (1 equivalent) and a 20% aqueous solution of sulfuric acid.

-

Heat the mixture under reflux for 3-5 hours. The reaction progress can be monitored by the cessation of ammonia evolution (if under basic conditions) or by TLC.

-

Cool the reaction mixture to room temperature.

-

If the product precipitates, collect it by vacuum filtration. If it remains in solution, extract with a suitable organic solvent like diethyl ether or ethyl acetate.

-

Wash the organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.

Expert Insight:

The choice between the Willgerodt-Kindler reaction and nitrile hydrolysis often depends on the availability and cost of the starting materials. The Willgerodt-Kindler reaction is advantageous when the substituted acetophenone is readily accessible. Nitrile hydrolysis is a very direct route if the corresponding benzyl cyanide is commercially available or can be easily prepared from the corresponding benzyl halide.

Key Transformations of this compound

As a carboxylic acid, this compound undergoes a variety of transformations, with amide bond formation being one of the most critical in the context of drug development.

Amide Bond Formation: The Gateway to Bioactive Molecules

The conversion of the carboxylic acid to an amide is a cornerstone of medicinal chemistry. While traditional methods often rely on stoichiometric coupling reagents, modern organic synthesis is increasingly shifting towards more sustainable catalytic approaches.

Workflow for Catalytic Amidation:

Caption: General workflow for the catalytic amidation of this compound.

Discussion of Catalytic Methods:

Recent advancements have led to the development of highly efficient catalytic systems for direct amidation, which avoid the generation of stoichiometric waste products. Boronic acid catalysts, for instance, have emerged as a powerful tool for this transformation. The mechanism is thought to involve the formation of a reactive acyloxyboronate intermediate, which is then readily attacked by the amine.

Self-Validating Protocol Considerations:

A robust amidation protocol should include:

-

Anhydrous Conditions: The removal of water is critical to drive the equilibrium towards the amide product. This is often achieved by using molecular sieves or azeotropic distillation.

-

Appropriate Catalyst Loading: Typically, 1-10 mol% of the catalyst is sufficient.

-

Temperature Control: The reaction temperature needs to be optimized to ensure a reasonable reaction rate without causing degradation of the starting materials or products.

-

Thorough Characterization: The final amide should be rigorously characterized by techniques such as NMR, mass spectrometry, and HPLC to confirm its identity and purity.

Applications in Drug Discovery and Beyond

The utility of this compound as a building block is best illustrated through its application in the synthesis of biologically active molecules.

Synthesis of Kinase Inhibitors

The 2-fluoro-4-methylphenyl moiety is a valuable pharmacophore in the design of kinase inhibitors, which are a major class of anticancer drugs. The fluorine atom can engage in favorable interactions with the kinase active site, while the methyl group can provide steric bulk and modulate selectivity.

Case Study: Vestipitant, a Potent NK1 Receptor Antagonist

A prominent example of the application of a derivative of this compound is in the synthesis of Vestipitant, a potent and selective neurokinin-1 (NK1) receptor antagonist that was investigated for the treatment of depression and anxiety. The 2-(4-fluoro-2-methylphenyl)piperazine core of Vestipitant is derived from this compound, highlighting the importance of this building block in accessing novel chemical space for drug discovery.

Data Summary and Physical Properties

| Property | Value |

| CAS Number | 518070-28-5 |

| Molecular Formula | C₉H₉FO₂ |

| Molecular Weight | 168.17 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not reported, but expected to be a crystalline solid at room temperature. |

| Solubility | Sparingly soluble in water, soluble in common organic solvents. |

Conclusion

This compound is a valuable and versatile building block in organic synthesis, with particular relevance to the field of medicinal chemistry. Its synthesis is achievable through robust and scalable methods like the Willgerodt-Kindler reaction and nitrile hydrolysis. The carboxylic acid functionality provides a handle for a wide range of chemical transformations, most notably amide bond formation, which is a critical step in the synthesis of many drug candidates. The unique substitution pattern of the aromatic ring offers a strategic advantage in the design of molecules with enhanced pharmacological properties. As the demand for novel and effective therapeutics continues to grow, the importance of specialized building blocks like this compound is set to increase, making it an essential tool in the arsenal of the modern synthetic chemist.

References

- Google Patents. (n.d.). US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid.

-

GlobalChemMall. (n.d.). This compound. Retrieved from [Link]

-

SciSpace. (2014). Insight into the Willgerodt-Kindler Reaction of ω-Haloacetophenone Derivatives: Mechanistic Implication. Retrieved from [Link]

-

SciSpace. (n.d.). General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. Retrieved from [Link]

- Google Patents. (n.d.). CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.

-

Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from [Link]

- Google Patents. (n.d.). US3870751A - Substituted phenyl acetic acids.

- Google Patents. (n.d.). US3864384A - Substituted phenylacetic acid compounds.

- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure 9. Retrieved from [Link]

- Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.

-

ResearchGate. (n.d.). Hydrolysis of nitriles with microwave irradiation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to 2-Fluoro-4-methylphenylacetic acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties. Phenylacetic acid and its derivatives, recognized as important pharmacophores, have been the subject of extensive research. This technical guide focuses on a specific, yet significant, member of this class: 2-Fluoro-4-methylphenylacetic acid. While not a household name, this compound represents a valuable building block in the synthesis of more complex molecules, particularly in the realm of drug discovery. This document aims to provide a comprehensive overview of its (albeit recent) history, detailed synthetic methodologies, and known applications, serving as a vital resource for researchers in the field.

Introduction and Physicochemical Properties

This compound, with the chemical formula C₉H₉FO₂ and CAS number 518070-28-5, is a substituted phenylacetic acid derivative.[1][2][3] The presence of a fluorine atom at the ortho position and a methyl group at the para position of the phenyl ring significantly influences its electronic and steric properties compared to unsubstituted phenylacetic acid. These substitutions can impact its reactivity, metabolic stability, and binding affinity to biological targets when incorporated into larger molecules.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 518070-28-5 | [1][2][3] |

| Molecular Formula | C₉H₉FO₂ | [1][2][3] |

| Molecular Weight | 168.17 g/mol | [1][2] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 75-77 °C | [5] |

| Boiling Point | 277.4 ± 25.0 °C (Predicted) | [5] |

| Density | 1.224 ± 0.06 g/cm³ (Predicted) | [5] |

| Solubility | Soluble in organic solvents such as ethanol and acetone. | [5] |

Discovery and Historical Context

The precise "discovery" of this compound is not marked by a singular, seminal publication as is common for historically significant compounds. Its emergence in the scientific literature is more recent and is closely tied to the escalating interest in fluorinated building blocks for drug discovery and agrochemical research. The CAS number 518070-28-5 suggests its registration and likely first synthesis in the early 21st century.

The broader history lies in the development of synthetic methodologies for fluorinated aromatic compounds. The strategic introduction of fluorine into bioactive molecules gained significant momentum in the mid-20th century, with chemists recognizing its ability to enhance metabolic stability, improve binding affinity, and alter acidity/basicity. This led to a demand for a diverse library of fluorinated starting materials and intermediates, including compounds like this compound. Its availability from commercial suppliers indicates its utility as a building block for constructing more complex molecules, particularly in the context of creating libraries of compounds for high-throughput screening in drug and agrochemical development.[6]

Synthesis Methodologies

From 2-Fluoro-4-methylbenzaldehyde via Oxidation

A common and straightforward approach involves the oxidation of the corresponding aldehyde.

Figure 1: General workflow for the synthesis of this compound from 2-Fluoro-4-methylbenzaldehyde.

Experimental Protocol:

-

Oxidation: To a stirred solution of 2-Fluoro-4-methylbenzaldehyde in a suitable solvent (e.g., acetone), an oxidizing agent such as Jones reagent (a solution of chromium trioxide in sulfuric acid) or potassium permanganate is added portion-wise at a controlled temperature (typically 0 °C to room temperature).

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, the excess oxidant is quenched. For Jones reagent, isopropanol is typically added. For potassium permanganate, a solution of sodium bisulfite can be used.

-

Work-up: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The aqueous layer is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

-

Purification: The crude this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

From 2-Fluoro-4-methylaniline via Diazotization and Cyanation followed by Hydrolysis

This multi-step synthesis is a classic approach for converting anilines to phenylacetic acids.

Figure 3: Willgerodt-Kindler pathway to this compound.

Experimental Protocol:

-

Thioamide Formation: A mixture of 2'-Fluoro-4'-methylacetophenone, elemental sulfur, and morpholine is heated to reflux.

-

Hydrolysis: After the reaction is complete, the intermediate thioamide is hydrolyzed without isolation by adding an aqueous acid or base and continuing to heat the mixture.

-

Work-up and Purification: The reaction mixture is cooled, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated. The crude acid is purified by recrystallization.

Applications in Synthesis